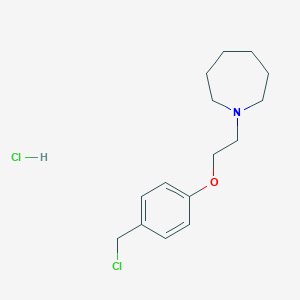

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO.ClH/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17;/h5-8H,1-4,9-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVQWASPAGLTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432355 | |

| Record name | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223251-25-0 | |

| Record name | 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223251-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride (CAS No. 223251-25-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, with the CAS number 223251-25-0, is a key synthetic intermediate in the pharmaceutical industry. Most notably, it is a crucial building block in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Bazedoxifene is used in the management of postmenopausal osteoporosis. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed experimental protocol for its synthesis, and insights into its role in the broader context of drug development.

Physicochemical and Analytical Data

The following tables summarize the key physicochemical and analytical properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 223251-25-0 | |

| Molecular Formula | C₁₅H₂₃Cl₂NO | |

| Molecular Weight | 304.26 g/mol | |

| Appearance | Off-white to gray solid | |

| Storage Conditions | 4°C, stored under a nitrogen atmosphere, away from moisture. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended. | |

| Purity | Typically ≥95%, with some suppliers offering >99% HPLC purity. | |

| Melting Point | 120.9-126.6°C |

Table 2: Analytical Specifications (Typical)

| Analysis | Specification | Result |

| Identification (IR) | The infrared absorption spectrum of the sample corresponds to that of the standard. | Conforms |

| Identification (HPLC) | The retention time of the main peak of the sample corresponds to that in the standard. | Conforms |

| Maximum Unknown Individual Impurity | Not More Than 0.30% | 0.13% |

| Total Impurities | Not More Than 1.0% | 0.28% |

| Loss on Drying | Not More Than 1.0% | 0.19% |

| Residue on Ignition | Not More Than 0.5% | 0.083% |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of the title compound from its immediate precursor, (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol.

Reaction Scheme:

Caption: Synthesis of the target compound via chlorination.

Materials:

-

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g)

-

Tetrahydrofuran (THF) (1.2 L)

-

Thionyl chloride (320 g)

-

Ethyl acetate (600 mL)

Procedure:

-

Dissolve (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g) in tetrahydrofuran (1.2 L) in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride (320 g) dropwise to the stirred solution, ensuring the reaction temperature does not exceed 55°C.

-

After the addition is complete, gradually warm the reaction mixture and maintain it at 55°C for 6 hours.

-

Upon completion of the reaction (monitored by a suitable method such as TLC or HPLC), remove approximately 600 mL of the solvent by distillation under reduced pressure.

-

To the resulting residue, add ethyl acetate (300 mL).

-

Cool the mixture to 0°C and stir for 30 minutes to induce precipitation.

-

Filter the solid product and wash the filter cake with ethyl acetate (300 mL).

-

Dry the resulting solid to yield this compound (yield: 619 g, 90%; HPLC purity: 99%).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is typically employed for purity determination and reaction monitoring. While specific conditions vary, a general protocol can be outlined:

-

Column: C18 or C8, e.g., Hypersil BDS C8 (4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted to 3.0 with orthophosphoric acid) and a polar organic solvent (e.g., acetonitrile). A typical ratio could be 60:40 (v/v) buffer to acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 290 nm.

-

Column Temperature: 30°C.

Infrared (IR) Spectroscopy:

IR spectroscopy is used for the structural confirmation of the compound by comparing its spectrum with that of a reference standard. Key characteristic peaks would be expected for the aromatic ring, ether linkage, and the aliphatic C-Cl bond.

Biological Context and Mechanism of Action of the Final Product (Bazedoxifene)

Disclaimer: The following information pertains to Bazedoxifene , the final active pharmaceutical ingredient synthesized from this compound. There is no available data on the direct biological activity of the intermediate itself.

Bazedoxifene is a selective estrogen receptor modulator (SERM). SERMs exhibit tissue-selective estrogen receptor agonist or antagonist activity. In the case of Bazedoxifene, it acts as an estrogen receptor agonist in bone tissue, which helps to inhibit bone resorption and reduce the risk of fractures. Conversely, it acts as an estrogen receptor antagonist in uterine and breast tissue, thereby not promoting cell proliferation in these tissues.

The mechanism of action involves the differential regulation of gene expression through estrogen receptors (ERα and ERβ).

Caption: Bazedoxifene's tissue-selective mechanism of action.

Safety Information

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a well-characterized intermediate with a defined role in the synthesis of Bazedoxifene. Its synthesis is achievable with good yield and purity. While the compound itself is not intended for direct biological application, a thorough understanding of its properties and synthesis is essential for researchers and professionals involved in the development and manufacturing of SERMs and related pharmaceutical compounds. The provided data and protocols serve as a valuable resource for these endeavors.

"1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed plausible synthesis protocol, and the contextual significance of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the synthesis of Bazedoxifene Acetate.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for handling, characterization, and downstream applications of the compound.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₂₃Cl₂NO | [1][2][3][4] |

| Molecular Weight | 304.26 g/mol | [1][2][3][4] |

| CAS Number | 223251-25-0 | [1][2][3][4] |

| Appearance | Off-white to gray solid | [4][5] |

| Melting Point | 120.9-126.6°C | [2] |

| Storage Conditions | 4°C, stored under nitrogen, away from moisture | [2][4] |

Plausible Experimental Protocol for Synthesis

Step 1: Synthesis of 1-(2-(4-(hydroxymethyl)phenoxy)ethyl)azepane

-

Reaction Principle: This step involves a nucleophilic substitution reaction where the nitrogen atom of azepane displaces a leaving group on a phenoxyethyl moiety. A plausible starting material would be (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol.

-

Materials:

-

(4-(2-(azepan-1-yl)ethoxy)phenyl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, rotary evaporator, filtration apparatus.

-

-

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and care should be taken to maintain the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane.

-

Step 2: Formation of this compound

-

Reaction Principle: The free base obtained in the previous step is converted to its hydrochloride salt to improve stability and ease of handling.

-

Procedure:

-

Dissolve the crude 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

To this solution, add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials or byproducts.

-

Dry the product under vacuum to obtain this compound as an off-white to gray solid.

-

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value.

-

Logical Workflow and Pathway Visualization

The synthesis of this compound can be visualized as a straightforward logical workflow.

Caption: Synthetic workflow for this compound.

Role in Drug Development

This compound serves as a crucial building block in the multi-step synthesis of Bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. The chloromethyl group of this intermediate is reactive and allows for its coupling with the indole core structure of the Bazedoxifene molecule during the synthetic process. Understanding the properties and synthesis of this intermediate is therefore vital for the efficient and scalable production of this important pharmaceutical agent.

The logical relationship of this intermediate to the final active pharmaceutical ingredient (API) is depicted below.

Caption: Role as an intermediate in the synthesis of Bazedoxifene.

References

- 1. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]

- 2. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | 223251-25-0 [sigmaaldrich.com]

- 3. veeprho.com [veeprho.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: Physical Properties and Synthetic Pathway of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the synthesis of the third-generation selective estrogen receptor modulator (SERM), Bazedoxifene Acetate. This document includes a detailed summary of its physicochemical characteristics, a step-by-step experimental protocol for its synthesis, and a discussion of its role in the broader context of Bazedoxifene's mechanism of action. All quantitative data is presented in a clear, tabular format, and the synthetic workflow is visualized using a Graphviz diagram.

Introduction

This compound (CAS No. 223251-25-0) is a crucial building block in the multi-step synthesis of Bazedoxifene Acetate.[1] Bazedoxifene, in combination with conjugated estrogens, is approved for the prevention of postmenopausal osteoporosis.[2] As a synthetic intermediate, the purity and characterization of this compound are critical for the successful and efficient production of the final active pharmaceutical ingredient (API). This guide aims to consolidate the available technical information on this compound to support research and development activities in medicinal chemistry and drug manufacturing.

Physical and Chemical Properties

The physical and chemical properties of this compound have been compiled from various sources and are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1) | [3] |

| Synonyms | 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride | [1] |

| CAS Number | 223251-25-0 | [1][3] |

| Molecular Formula | C₁₅H₂₃Cl₂NO | [1][3] |

| Molecular Weight | 304.26 g/mol | [1][3] |

| Physical Form | Off-white to gray solid | [3] |

| Melting Point | Not available in cited sources. | |

| Purity | Typically ≥95% | |

| Storage Conditions | 4°C, stored under a nitrogen atmosphere, away from moisture. | [3] |

| Solubility | Soluble in solvents such as methanol and water. |

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from its precursor, (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol.[4]

Materials:

-

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g)

-

Tetrahydrofuran (THF) (1.2 L)

-

Thionyl chloride (320 g)

-

Ethyl acetate (300 mL)

Procedure:

-

Dissolve 561 g of (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol in 1.2 L of tetrahydrofuran in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 320 g of thionyl chloride dropwise to the stirred solution, ensuring the reaction temperature does not exceed 55°C.

-

After the addition is complete, allow the reaction to gradually warm to and proceed at this temperature for 6 hours.

-

Upon completion of the reaction, remove approximately 600 mL of the solvent by distillation.

-

To the remaining residue, add 300 mL of ethyl acetate.

-

Cool the mixture to 0°C and stir for 30 minutes to facilitate precipitation.

-

Filter the resulting solid and wash it with 300 mL of ethyl acetate.

-

Dry the solid to yield this compound.

Expected Yield and Purity:

Role in Bazedoxifene Synthesis and Mechanism of Action

This compound serves as a key electrophilic component in the N-alkylation of the indole core of what will become the Bazedoxifene molecule. The chloromethyl group is highly reactive and allows for the formation of a stable ether linkage, connecting the azepane-containing side chain to the core structure of the final drug.

As an intermediate, this compound does not possess the biological activity of the final drug. The therapeutic effects are a result of the complete molecular structure of Bazedoxifene, which acts as a selective estrogen receptor modulator (SERM). SERMs exhibit tissue-specific estrogen receptor agonist or antagonist activity. In the case of Bazedoxifene, it acts as an estrogen agonist in bone, which helps to reduce bone resorption and turnover, while acting as an antagonist in the endometrium and breast tissue.

Below are diagrams illustrating the synthetic workflow and the signaling pathway of Bazedoxifene.

Conclusion

This compound is a well-characterized synthetic intermediate with defined physical properties that are crucial for its application in the pharmaceutical industry. Its primary significance lies in its role as a precursor to Bazedoxifene Acetate. Understanding the synthesis and properties of this intermediate is essential for process optimization and quality control in the manufacturing of this important therapeutic agent. This technical guide provides a consolidated resource for scientists and professionals involved in the research and development of SERMs and related compounds.

References

- 1. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]

- 2. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 4-[2-(1-AZEPANYL)ETHOXY]BENZYL CHLORIDE HCL | 223251-25-0 [chemicalbook.com]

An In-depth Technical Guide on 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Physicochemical Properties and Solubility Determination

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Bazedoxifene. Due to the nature of this compound as a synthetic intermediate, publicly available data on its solubility is limited. This guide, therefore, presents its known physicochemical properties and outlines a standardized experimental protocol for determining its solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 223251-25-0 | [1][2] |

| Molecular Formula | C₁₅H₂₃Cl₂NO | [1][2] |

| Molecular Weight | 304.26 g/mol | [1][2] |

| Appearance | Off-white to gray solid | [1] |

| Purity | Typically >95% | [2] |

| Storage Conditions | 4°C, stored under a nitrogen atmosphere, away from moisture | [1] |

Solubility Data

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted "shake-flask" method.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, and dimethyl sulfoxide (DMSO)) at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, PBS pH 7.4, absolute ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring that there is undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a precise volume of each test solvent to the respective vials.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation from the calibration curve to determine the concentration of the compound in the diluted samples. Calculate the solubility by taking into account the dilution factor.

Logical and Experimental Workflows

To visually represent the processes involved, the following diagrams have been created using the DOT language.

Caption: Synthesis of Bazedoxifene.

Caption: Experimental Workflow.

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways associated with this compound. As a synthetic intermediate, it is not expected to have a defined pharmacological activity or interact with biological signaling cascades. Its significance lies in its role as a precursor to the pharmacologically active molecule, Bazedoxifene, which acts as a selective estrogen receptor modulator.

References

Technical Guide: Spectroscopic Analysis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the analytical methods for the characterization of the pharmaceutical intermediate, 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. While specific, experimentally-derived spectral data for this compound is not publicly available, this guide details the standard methodologies for acquiring such data and presents known physical and chemical properties.

Introduction

This compound is a key intermediate in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). As with any component used in pharmaceutical manufacturing, rigorous characterization of its identity, purity, and structure is essential. The primary analytical techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the standard protocols for these analyses.

Physicochemical Properties

While specific spectral data is not available in public literature, the fundamental physicochemical properties of this compound have been documented. These are summarized below.

| Property | Value |

| CAS Number | 223251-25-0 |

| Molecular Formula | C₁₅H₂₃Cl₂NO |

| Molecular Weight | 304.26 g/mol |

| Appearance | Off-white to gray solid |

| Purity | Typically >95% |

| Storage Conditions | 4°C, stored under nitrogen, away from moisture |

| Table 1: Physicochemical properties of this compound. |

Experimental Protocols for Spectral Analysis

The following sections detail the generalized procedures for obtaining NMR, IR, and MS spectra for a solid organic compound such as this compound.

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for structural confirmation.

Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent is critical to ensure the sample dissolves completely and to avoid solvent signals overlapping with key analyte signals.

-

Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a simple pulse-acquire, is typically sufficient.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to simplify the spectrum to single peaks for each unique carbon atom.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. A background spectrum of the empty crystal should be taken.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation analysis.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source via a syringe pump.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate protonated molecular ions [M+H]⁺.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

-

Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a pharmaceutical intermediate like this compound.

Analytical Workflow for a Pharmaceutical Intermediate

Conclusion

The structural integrity and purity of this compound are critical for its use in the synthesis of Bazedoxifene. While specific spectral data sets are not widely disseminated, the application of standard analytical protocols for NMR, IR, and MS, as described in this guide, provides the necessary framework for its comprehensive characterization. This ensures that the intermediate meets the stringent quality requirements for pharmaceutical manufacturing.

"1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in pharmaceutical synthesis. This document consolidates its chemical identity, physicochemical properties, and available experimental data.

Chemical Identity and Synonyms

This compound is a chemical compound primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients, notably Bazedoxifene Acetate.[1][2][3][4] It is identified by the CAS Number 223251-25-0.[2][4][5][6][7][8]

The compound is known by several alternative names and synonyms, which are crucial for comprehensive literature and database searches.

Synonyms and Alternative Names:

-

1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride[6][8][9]

-

1-[2-[4-(Chloromethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride[2][5]

-

1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1)[7][10]

-

Bazedoxifene Impurity 5[10]

Physicochemical and Analytical Data

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

| Identifier/Property | Value | Reference |

| CAS Number | 223251-25-0 | [2][4][5][6][7][8] |

| Molecular Formula | C15H23Cl2NO | [2][5][7][8][11] |

| Molecular Weight | 304.26 g/mol | [2][4][5][6][7][8][11] |

| IUPAC Name | 1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride | [4][8] |

| InChI Key | RMVQWASPAGLTRZ-UHFFFAOYSA-N | [6][8][9] |

| Physical Form | Off-white to gray solid | [5][6] |

| Melting Point | 120.9-126.6 °C | [6] |

| Purity | 95% - 99.59% | [5][6][7] |

| Storage Conditions | 4°C, stored under nitrogen, away from moisture | [5][6] |

The following table summarizes the analytical data from a Certificate of Analysis for a specific batch of the compound.[5]

| Analysis | Specification | Result |

| Appearance | Off-white to gray (Solid) | Off-white (Solid) |

| Identification (IR) | The infrared absorption spectrum of the sample corresponds to that of the standard. | Conforms |

| Identification (HPLC) | The retention time of the main peak of the sample corresponds to that in the standard. | Conforms |

| Maximum Unknown Individual Impurity | NMT 0.30% | 0.13% |

| Total Impurities | NMT 1.0% | 0.28% |

| Loss on Drying | NMT 1.0% | 0.19% |

| Residue on Ignition | NMT 0.5% | 0.083% |

Experimental Protocols

Synthesis of this compound

A known synthetic route to this compound involves the reaction of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol with thionyl chloride.[12]

Experimental Procedure:

-

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g) is dissolved in 1.2 L of tetrahydrofuran.

-

The solution is cooled to 0 °C.

-

Thionyl chloride (320 g) is added slowly and dropwise under stirring, ensuring the reaction temperature does not exceed 55 °C.

-

The reaction is gradually warmed and maintained at this temperature for 6 hours.

-

Upon completion of the reaction, approximately 600 mL of the solvent is removed by distillation.

-

To the residue, 300 mL of ethyl acetate is added.

-

The mixture is cooled to 0 °C and stirred for 30 minutes.

-

The resulting solid is filtered and washed with 300 mL of ethyl acetate.

-

The solid is then dried to yield this compound (619 g, 90% yield, 99% HPLC purity).[12]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis step described in the experimental protocol.

Caption: Synthesis of the target compound from its precursor.

Signaling Pathways and Biological Activity

As this compound is a synthetic intermediate, there is no information available in the public domain regarding its involvement in biological signaling pathways or its specific mechanism of action. Its primary role is in the chemical synthesis of other pharmacologically active molecules.[7][13][14][15]

References

- 1. API-Perfumery Intermediates | Speciality Chemicals | Sanika Chemicals [sanikachem.com]

- 2. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]

- 3. This compound [abydoscientific.com]

- 4. veeprho.com [veeprho.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | 223251-25-0 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 1-{2-[4-(CHLOROMETHYL)PHENOXY]ETHYL}AZEPANE HYDROCHLORIDE | CAS 223251-25-0 [matrix-fine-chemicals.com]

- 9. This compound | 223251-25-0 [sigmaaldrich.com]

- 10. CAS 223251-25-0: 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy… [cymitquimica.com]

- 11. Best CAS No. 201594-84-5 (S)-2-[(4-CHLOROPHENYL)(4-PIPERIDINYLOXY)METHYL]PYRIDINE-1 Supplier, Manufacturer | Afine [afinechem.com]

- 12. 4-[2-(1-AZEPANYL)ETHOXY]BENZYL CHLORIDE HCL | 223251-25-0 [chemicalbook.com]

- 13. This compound , 95% , 223251-25-0 - CookeChem [cookechem.com]

- 14. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | Artepal [artepal.org]

- 15. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | CBI AxonTracker [cbi-tmhs.org]

Technical Guide to the Material Safety of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride (CAS No: 223251-25-0). The information is compiled from various chemical supplier safety data sheets and is intended to guide trained professionals in the safe handling and use of this compound in a research and development setting.

Chemical and Physical Properties

This compound is a drug intermediate, notably used in the synthesis of Bazedoxifene Acetate.[1][2] It is essential to understand its fundamental properties to ensure proper storage and handling.

| Property | Value | Reference |

| CAS Number | 223251-25-0 | [3][4][5] |

| Molecular Formula | C15H23Cl2NO | [1][3][5] |

| Molecular Weight | 304.26 g/mol | [1][4][5] |

| IUPAC Name | 1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride | [3] |

| Synonyms | 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride, 1-[2-[4-(ChloroMethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride | [1] |

| Physical Form | Solid | [3][4] |

| Appearance | Off-white to gray solid | [5] |

| Melting Point | 120.9-126.6°C | [4] |

| Purity | ≥95% | [3][4] |

| Storage Conditions | Store at 2-8°C in an inert atmosphere, away from moisture.[3][4][5] For solutions, store at -20°C for up to one month or -80°C for up to six months.[5] |

Hazard Identification and Safety Data

This compound is classified as hazardous. The following table summarizes its GHS hazard statements and precautionary measures.

| Hazard Classification | Details | Reference |

| Signal Word | Warning | [3][4] |

| Pictogram | GHS07 (Harmful) | [4] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P330, P362+P364Storage: P403+P233, P405Disposal: P501 | [4] |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the hazard classifications are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the relevant toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance, providing information on its hazardous properties and allowing for classification.[4]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the content of the next step. The method aims to classify the substance into a toxicity class based on fixed LD50 cut-off values.[4]

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

A starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

The substance is administered orally by gavage to a group of animals.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Depending on the outcome (number of animals that die or survive), the dose for the next group is either increased or decreased.

-

-

Endpoint: The result allows for the classification of the substance according to the Globally Harmonised System (GHS) for acute toxicity.[4]

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is used to identify substances that are irritant to the skin.[1][5]

-

Principle: The test is based on a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper human skin.[1][5] The test substance is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[6]

-

Procedure:

-

Endpoint: A substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% relative to the negative control.[7]

Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[3][8]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[9] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[9]

-

Animal Model: Typically, albino rabbits are used.

-

Procedure:

-

A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[3]

-

If testing is necessary, it is initially performed on a single animal.

-

The substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are continued for up to 21 days to assess the reversibility of any effects.[2]

-

-

Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.

Safe Handling and Emergency Procedures Workflow

The following diagram outlines the logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.

Caption: Workflow for safe handling and emergency response.

Conclusion

This compound is a hazardous chemical intermediate that requires careful handling by trained professionals in a controlled laboratory environment. Adherence to the safety precautions outlined in this guide and the corresponding Safety Data Sheet is crucial to minimize risk. Understanding the principles of the toxicological assessments provides a basis for appreciating the nature of the hazards associated with this compound. Always consult the most up-to-date SDS from your supplier before use.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. oecd.org [oecd.org]

- 7. iivs.org [iivs.org]

- 8. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 9. nucro-technics.com [nucro-technics.com]

Unraveling the Alkylating Potential of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the presumed mechanism of action for 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride as an alkylating agent. While this compound is primarily documented as a synthetic intermediate in the manufacturing of Bazedoxifene Acetate, its chemical structure, featuring a reactive benzylic chloride moiety, strongly suggests a potential for covalent modification of biological macromolecules. This paper will explore the theoretical framework of its alkylating activity, drawing upon established principles of medicinal chemistry and the known reactivity of similar chemical entities. We will delve into the probable molecular interactions, cellular targets, and downstream signaling consequences of such alkylation, supported by illustrative diagrams and a summary of relevant data types for experimental validation.

Introduction

Alkylating agents represent a cornerstone in chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on biological molecules.[1] The subject of this guide, this compound, possesses a key structural feature indicative of such activity: a chloromethyl group attached to a phenoxy ring. This benzylic chloride is an electrophilic center, primed for reaction with electron-rich atoms in cellular components.[2] Although direct experimental evidence for its alkylating mechanism is not publicly available, its structural analogy to other known benzylic chloride-containing compounds allows for a robust theoretical exploration of its potential as a biological alkylator.[3] This document aims to provide a detailed, albeit predictive, analysis of its mechanism of action for research and drug development purposes.

The Chemistry of Alkylation: The Role of the Benzylic Chloride

The cornerstone of the alkylating potential of this compound lies in the reactivity of its benzylic chloride group. Benzylic halides are known to be effective alkylating agents due to the stability of the resulting benzylic carbocation intermediate, which is resonance-stabilized by the adjacent aromatic ring.[4] This stability facilitates nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile and the reaction environment.[4][5]

In a biological context, the compound can react with a variety of nucleophilic sites present in macromolecules. The general reaction can be visualized as follows:

Figure 1: General Alkylation Reaction. This diagram illustrates the fundamental reaction where the benzylic chloride of the compound reacts with a biological nucleophile, forming a stable covalent adduct and releasing a chloride ion.

Primary Cellular Targets and Mechanism of Action

The cytotoxicity of alkylating agents is primarily attributed to their interaction with DNA, leading to the disruption of essential cellular processes.[6][7] Proteins also represent significant targets for alkylation.[8]

DNA Alkylation

The DNA molecule is rich in nucleophilic centers, making it a prime target for electrophilic compounds. The most common sites of alkylation on DNA bases are the nitrogen and oxygen atoms.[9] For benzylic chlorides, the N7 position of guanine is a particularly favorable site for alkylation.[3]

The proposed mechanism of DNA alkylation by this compound would involve the nucleophilic attack by a nitrogen or oxygen atom of a DNA base on the benzylic carbon, displacing the chloride leaving group.

Figure 2: DNA Alkylation Pathway. A schematic representation of the proposed mechanism of DNA alkylation and its downstream cellular effects.

The formation of these DNA adducts can have several detrimental consequences for the cell:

-

Inhibition of DNA Replication and Transcription: The presence of a bulky adduct on a DNA base can physically obstruct the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.[10]

-

DNA Strand Breaks: The cellular machinery that attempts to repair the DNA adducts can inadvertently lead to single or double-strand breaks in the DNA backbone.[11]

-

Induction of Apoptosis: The accumulation of DNA damage triggers cellular surveillance mechanisms, such as the p53 pathway, which can lead to cell cycle arrest and ultimately induce programmed cell death (apoptosis).[12]

Protein Alkylation

Proteins contain numerous nucleophilic amino acid residues, including cysteine (thiol group), histidine (imidazole ring), lysine (amino group), and methionine (thioether). These residues are susceptible to alkylation by electrophilic agents.[12] Alkylation of proteins can lead to:

-

Enzyme Inhibition: Alkylation of amino acids within the active site of an enzyme can lead to its irreversible inactivation.

-

Disruption of Protein Structure and Function: Covalent modification can alter the three-dimensional structure of a protein, impairing its normal function.

-

Interference with Signaling Pathways: Alkylation of key proteins in signaling cascades can lead to dysregulation of cellular processes.

Potential Signaling Pathways Affected

The cellular response to DNA damage induced by alkylating agents involves a complex network of signaling pathways. The activation of these pathways is a critical determinant of cell fate.

Figure 3: DNA Damage Response Pathways. An overview of the key signaling pathways initiated in response to DNA damage caused by alkylating agents.

Key pathways likely to be modulated include:

-

ATM/ATR Pathway: These kinases are primary sensors of DNA damage and initiate the DNA damage response (DDR).

-

p53 Signaling: As a central tumor suppressor, p53 is activated in response to DNA damage and orchestrates cell cycle arrest, DNA repair, and apoptosis.[12]

-

DNA Repair Pathways: The cell possesses several mechanisms to repair DNA alkylation, including Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[11] The efficiency of these repair pathways can influence the sensitivity of cells to the alkylating agent.

Quantitative Data and Experimental Protocols

As there is no publicly available quantitative data on the alkylating activity of this compound, this section outlines the types of data that would be crucial for its evaluation and provides a general overview of relevant experimental protocols.

Table 1: Key Quantitative Parameters for Assessing Alkylating Agent Activity

| Parameter | Description | Typical Units |

| IC50 | The concentration of the compound that inhibits 50% of cell growth or viability in a cell-based assay. | µM or nM |

| DNA Adduct Levels | The frequency of covalent adducts formed on DNA, often measured per 106 or 108 nucleotides. | Adducts/nucleotide |

| Protein Adduct Levels | The extent of covalent modification of specific proteins or total proteome. | pmol/mg protein |

| Enzyme Inhibition (Ki) | The inhibition constant for the inactivation of a specific enzyme target. | µM or nM |

Experimental Protocols

Objective: To determine the ability of the compound to directly alkylate DNA.

Methodology:

-

Incubate purified calf thymus DNA with varying concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period.

-

After incubation, precipitate the DNA to remove the unreacted compound.

-

Hydrolyze the DNA to its constituent bases or nucleosides.

-

Analyze the hydrolysate using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify specific DNA adducts.

Objective: To measure DNA strand breaks in cells treated with the compound, as an indirect measure of DNA alkylation and repair.[13][14]

Methodology:

-

Culture a suitable cell line (e.g., a cancer cell line) and treat with a range of concentrations of the compound for a specified duration.

-

Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.

Objective: To identify the protein targets and specific sites of alkylation.[15][16][17]

Methodology:

-

Treat cells or a protein lysate with the compound.

-

Digest the proteins into peptides using a protease (e.g., trypsin).

-

Analyze the peptide mixture by LC-MS/MS.

-

Use specialized software to search the MS/MS data for mass shifts corresponding to the covalent modification of specific amino acid residues by the alkylating agent.

Figure 4: Experimental Workflow. A generalized workflow for the experimental evaluation of the alkylating properties of a test compound.

Conclusion

Based on its chemical structure, this compound is predicted to function as a mono-functional alkylating agent. The presence of the reactive benzylic chloride moiety strongly suggests that this compound has the potential to covalently modify biological nucleophiles, with DNA and proteins being the most probable targets. Alkylation of these macromolecules can lead to the disruption of critical cellular processes, including DNA replication, transcription, and protein function, ultimately culminating in cell cycle arrest and apoptosis. While this guide provides a robust theoretical framework for its mechanism of action, experimental validation is necessary to confirm these predictions and to fully characterize its biological activity. The experimental approaches outlined herein offer a roadmap for such investigations, which could uncover novel therapeutic applications for this and structurally related compounds.

References

- 1. Alkylating Agents for Breast Cancer [webmd.com]

- 2. nbinno.com [nbinno.com]

- 3. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]

- 7. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 13. benchchem.com [benchchem.com]

- 14. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 15. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 16. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Chemical structure of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key chemical intermediate primarily utilized in the synthesis of Bazedoxifene.[1][2] Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of postmenopausal osteoporosis.[1] The purity and quality of this intermediate are critical as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis.

Chemical Structure and Identification

The compound consists of an azepane ring linked by an ethyl phenoxy group to a benzyl chloride moiety, and it is supplied as a hydrochloride salt.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride, 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride[4], 1-[2-[4-(ChloroMethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride |

| CAS Number | 223251-25-0 |

| Molecular Formula | C₁₅H₂₃Cl₂NO[4][5] |

| Molecular Weight | 304.26 g/mol [4][5] |

| SMILES String | ClCC1=CC=C(OCCN2CCCCCC2)C=C1.Cl |

| InChI Key | RMVQWASPAGLTRZ-UHFFFAOYSA-N[5] |

Physicochemical Properties

This intermediate is a solid at room temperature and requires specific storage conditions to maintain its stability.

| Property | Value |

| Appearance | White to off-white or gray solid[6] |

| Melting Point | 120.9 - 126.6 °C[5] |

| Purity | Typically ≥95%, with higher purities (e.g., >99%) available[5] |

| Storage Conditions | 4°C, stored under a dry, inert atmosphere (e.g., nitrogen), away from moisture[5] |

Synthesis Protocol

The synthesis of this compound is a critical step in the overall synthesis pathway of Bazedoxifene. The most commonly cited method involves the chlorination of its alcohol precursor.

Reaction: Conversion of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol to this compound using thionyl chloride.

Experimental Procedure:

-

Dissolution: Dissolve the starting material, (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol, in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.

-

Reagent Addition: Slowly add thionyl chloride dropwise to the stirred solution. It is crucial to maintain the temperature to prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6 hours) to ensure the reaction goes to completion.

-

Work-up:

-

Reduce the solvent volume via distillation.

-

Add a non-polar solvent like ethyl acetate to precipitate the hydrochloride salt.

-

Cool the mixture to 0°C to maximize precipitation.

-

-

Isolation and Purification:

-

Filter the resulting solid.

-

Wash the solid with cold ethyl acetate to remove residual impurities.

-

Dry the final product under a vacuum.

-

This process typically yields the target compound in high purity (e.g., 99% by HPLC) and good yield (e.g., 90%).

Analytical Characterization

While detailed spectroscopic data from academic literature is scarce, commercial suppliers characterize the compound using standard analytical techniques to confirm its identity and purity.

| Analytical Method | Purpose | Observations |

| High-Performance Liquid Chromatography (HPLC) | To determine purity and identify impurities. | A certificate of analysis indicates that the retention time of the main peak corresponds to that of a standard.[6] |

| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups. | The IR absorption spectrum is matched against a reference standard to confirm the compound's identity.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure. | Although not publicly available, ¹H and ¹³C NMR would be essential for structural confirmation in a research or manufacturing setting. |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. | This technique would verify the molecular mass of the parent ion and provide structural information through its fragmentation. |

Role in Bazedoxifene Synthesis

This compound is not intended for direct biological application. Its function is to serve as a crucial building block in the multi-step synthesis of Bazedoxifene. The chloromethyl group is highly reactive and allows for the alkylation of an indole core structure, which forms a key part of the final Bazedoxifene molecule.

Below is a simplified workflow illustrating the synthesis of the intermediate and its subsequent use.

Safety and Handling

The compound is classified as harmful and requires careful handling in a laboratory or manufacturing setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Pictogram: GHS07 (Harmful).[5]

This technical guide consolidates the available information on this compound to support professionals in drug development and chemical research.

References

- 1. CN103864665A - Preparation method of bazedoxifene acetate - Google Patents [patents.google.com]

- 2. US8889896B2 - Process for the preparation of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]

- 3. veeprho.com [veeprho.com]

- 4. 1-12-[4-(Chloromethyl-Phenoxy]-ethyl;-azepane – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use- Sanika Chemicals [sanikachem.com]

- 5. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | 223251-25-0 [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Synthesis, Suppliers, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the synthesis of the third-generation selective estrogen receptor modulator (SERM), Bazedoxifene. This document details commercially available sources, pricing, and a representative experimental protocol for its utilization in synthetic chemistry. Furthermore, it elucidates the biological context by diagramming the signaling pathway of its end-product, Bazedoxifene.

Commercial Availability and Pricing

Sourcing high-quality chemical intermediates is crucial for reproducible research and development. The following table summarizes the available information on suppliers and pricing for this compound (CAS No: 223251-25-0).

| Supplier | Catalog Number | Purity | Available Quantities | Price | Notes |

| MedChemExpress | HY-I0167 | >98% (by HPLC) | Custom | Inquire for quote | Certificate of Analysis available, confirming identity via IR and purity via HPLC.[1] |

| Computational Systems Biology | cell25sk23279 | Not Specified | Not Specified | €191.60 | Price may not reflect current market value or specific quantity.[2] |

| Station Xinc | Not Specified | Not Specified | Not Specified | €191.60 | Pricing information may be indicative.[3] |

| PharmaSources | Not Specified | Pharmaceutical Grade | Inquire for Quote | Get Quote | Platform to connect with various suppliers.[4] |

| Chem-Sources | Not Specified | Not Specified | Inquire for Quote | Inquire for Quote | Connects with multiple chemical suppliers. |

| Dayang Chem (Hangzhou) Co., Ltd. | Not Specified | 98.0% | 100g, 1kg, 100kg, 1000kg | Inquire for Quote | Offers a range of quantities for research and bulk production.[5] |

| Shanghai Nianxing Industrial Co., Ltd | Not Specified | 98.0% | Inquire for Quote | Check for Price | Information available through chemical sourcing platforms.[5] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, primarily sourced from its Certificate of Analysis.

| Property | Value |

| Molecular Formula | C₁₅H₂₃Cl₂NO |

| Molecular Weight | 304.26 g/mol |

| Appearance | Off-white to gray solid[1] |

| Storage Conditions | 4°C, stored under nitrogen, away from moisture. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.[1] |

Role in Bazedoxifene Synthesis: An Experimental Protocol

This compound is a crucial building block in the synthesis of Bazedoxifene. The following is a representative experimental protocol for the N-alkylation of an indole derivative with a related precursor, synthesized from information available in the patent literature. This protocol is intended for informational purposes and should be adapted and optimized by qualified personnel.

Reaction Scheme:

(Protected Indole Derivative) + 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane → (Protected Bazedoxifene Precursor)

Materials and Reagents:

-

5-Benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole

-

This compound (or the corresponding free base)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole (1.0 equivalent) and a suitable anhydrous solvent such as DMF.

-

Basification: Add a suitable base (e.g., potassium carbonate, 2.0-3.0 equivalents) to the solution. If using the hydrochloride salt of the azepane derivative, an additional equivalent of base is required to neutralize the HCl.

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane (1.0-1.2 equivalents) in the reaction solvent.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the purified protected Bazedoxifene precursor.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of the Bazedoxifene precursor and the signaling pathway of Bazedoxifene.

Caption: A flowchart illustrating the key steps in the synthesis of a Bazedoxifene precursor.

Caption: A diagram of Bazedoxifene's mechanism as a SERM, impacting gene expression and signaling pathways.

Biological Significance: The Role of Bazedoxifene

This compound derives its significance from its role as a precursor to Bazedoxifene. Bazedoxifene is a non-steroidal, indole-based selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor agonist and antagonist activities.

-

In Bone Tissue: Bazedoxifene acts as an estrogen receptor agonist, mimicking the effects of estrogen to inhibit bone resorption and increase bone mineral density. This makes it effective in the prevention and treatment of postmenopausal osteoporosis.

-

In Uterine and Breast Tissue: In contrast, Bazedoxifene functions as an estrogen receptor antagonist, blocking the proliferative effects of estrogen in these tissues. This antagonistic activity is crucial for its favorable safety profile, particularly concerning the risk of endometrial and breast cancers.

The signaling diagram above illustrates that Bazedoxifene, upon binding to the estrogen receptor, can modulate gene expression through estrogen response elements in the nucleus, leading to the down-regulation of key cell cycle proteins like Cyclin D1. Additionally, it has been shown to inhibit pro-proliferative signaling pathways such as STAT3 and MAPK. This dual mechanism of action underscores its therapeutic potential in hormone-sensitive conditions.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocol provided is a representative example and should be performed by qualified professionals in a suitable laboratory setting with appropriate safety precautions.

References

- 1. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]

- 2. CN102690225A - New synthetic method of bazedoxifene - Google Patents [patents.google.com]

- 3. US9212172B2 - Preparation of crystalline bazedoxifene and its salts - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US8889896B2 - Process for the preparation of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]

The Azepane Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry. Its inherent three-dimensional structure provides a versatile platform for diverse chemical modifications, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles. This technical guide offers a comprehensive overview of azepane-containing compounds, delving into their therapeutic applications, mechanisms of action, and the experimental methodologies underpinning their development.

Therapeutic Landscape of Azepane-Containing Compounds

Azepane derivatives have demonstrated a remarkable breadth of biological activities, with significant potential across multiple therapeutic areas.[1] More than 20 drugs containing the azepane motif have received FDA approval for treating a variety of diseases.[1]

Anticancer Activity

A significant area of investigation for azepane-containing compounds is oncology. These compounds have been shown to target various pathways implicated in cancer progression.[2] For instance, derivatives of the natural product (-)-balanol, which features an azepane ring, are potent inhibitors of protein kinase B (PKB/Akt), a crucial node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[3][4] Furthermore, certain azepane derivatives have been developed as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which act as negative regulators of anti-tumor immunity.[5][6] Inhibition of these phosphatases can enhance the body's immune response against cancer cells.[6]

Central Nervous System (CNS) Disorders

The conformational flexibility of the azepane ring makes it a suitable scaffold for targeting CNS receptors and transporters.[7] A notable example is the development of a chiral bicyclic azepane that acts as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[8][9] Such compounds hold promise for the treatment of various neuropsychiatric disorders.[9] The development of azepane-based compounds for CNS disorders often involves careful consideration of their ability to cross the blood-brain barrier.[10]

Neurodegenerative Diseases

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, azepane derivatives have been explored as inhibitors of β-secretase (BACE1).[5] BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the formation of amyloid plaques in the brain.[5]

Other Therapeutic Areas

The pharmacological utility of azepanes extends to other areas, including:

-

Antimicrobial agents [1]

-

Anticonvulsants [11]

-

Histamine H3 receptor inhibitors [1]

-

α-Glucosidase inhibitors [1]

Quantitative Biological Data

The following tables summarize the in vitro potency of representative azepane-containing compounds against various biological targets. This data is crucial for understanding structure-activity relationships and for guiding the design of new, more potent analogs.

Table 1: Anticancer Activity of Azepane Derivatives

| Compound Class | Target | IC50 | Reference |

| Balanol Analog (Amide Isostere) | PKBα | 4 nM | [4][12] |

| Balanol Analog (Amide Isostere) | PKA | 3 nM | [4] |

| PTPN2/PTPN1 Inhibitor | PTPN2/PTPN1 | Nanomolar range | [6] |

Table 2: CNS Activity of Azepane Derivatives

| Compound Class | Target | IC50 | Reference |

| Chiral Bicyclic Azepane | NET | 60 ± 7 nM | [8] |

| Chiral Bicyclic Azepane | DAT | 230 ± 12 nM | [8] |

| Chiral Bicyclic Azepane | SERT | 250 ± 32 nM | [8] |

Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular pathways targeted by azepane-containing compounds is fundamental for rational drug design. The following diagrams illustrate key signaling cascades modulated by these derivatives.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key assays used in the evaluation of azepane-containing compounds.

In Vitro Kinase Inhibition Assay (for PKB/Akt)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a protein kinase.

Materials:

-

Recombinant human PKBα enzyme

-

PKA enzyme (for counter-screening)

-

ATP

-

Peptide substrate (e.g., Crosstide)

-

Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Test compound (azepane derivative) dissolved in DMSO

-

Radiolabeled ATP (e.g., [γ-³³P]ATP)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, peptide substrate, and the kinase enzyme.

-

Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Monoamine Transporter Radioligand Binding Assay

This protocol describes a method to assess the binding affinity of a compound to monoamine transporters.[13]

Materials:

-

Cell membranes prepared from cells expressing human NET, DAT, or SERT.

-

Radioligands: [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT).

-